1-Nitro-2-naphthol
Overview
Description
1-Nitro-2-naphthol is an organic compound with the molecular formula C10H7NO3. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on the naphthalene ring. This compound is known for its applications in various fields, including dye manufacturing and analytical chemistry.
Biochemical Analysis
Biochemical Properties
It has been used as a substrate in an amperometric system for the determination of alkaline phosphatase, a commonly used enzyme label in electrochemical immunoassays .
Cellular Effects
It is known that nitro compounds can trigger redox reactions within cells, causing toxicity and subsequent death of microorganisms .
Molecular Mechanism
It is known that nitro compounds can undergo redox reactions, which may influence their interactions with biomolecules .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of enantioenriched 1-nitro-β-naphthalenone derivatives .
Metabolic Pathways
It is known that naphthol, a related compound, can be metabolized by various bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-naphthol can be synthesized through the nitration of 2-naphthol. The reaction involves treating 2-naphthol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction mixture is carefully monitored to ensure the desired product’s purity and yield. The crude product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-naphthol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) or alkyl halides in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Amino-2-naphthol.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: Quinones or other oxidized products.
Scientific Research Applications
1-Nitro-2-naphthol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also employed in analytical chemistry for detecting and quantifying metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-2-naphthol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Nitroso-2-naphthol: Similar in structure but contains a nitroso group (-NO) instead of a nitro group.
2-Nitro-1-naphthol: The nitro and hydroxyl groups are positioned differently on the naphthalene ring.
2-Naphthol: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Nitro-2-naphthol is unique due to the presence of both nitro and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
IUPAC Name |
1-nitronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHIVHKMGVBXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203540 | |
Record name | 1-Nitro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-60-7 | |
Record name | 1-Nitro-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitro-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-2-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitro-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NITRO-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29IRK301OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-Nitro-2-naphthol has the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. While the provided abstracts do not delve into specific spectroscopic data, this information can be found in chemical databases like PubChem or ChemSpider.
A: this compound serves as a valuable starting material in various organic reactions. One notable application is its use in Pd-catalyzed asymmetric allylic dearomatization reactions with Morita-Baylis-Hillman (MBH) adducts. [] This reaction efficiently yields enantioenriched 1-nitro-β-naphthalenone derivatives, valuable building blocks in organic synthesis. []
A: Studies using carbon fiber electrodes reveal that this compound displays an adsorption peak cathodic to the diffusion-controlled peak during electrochemical reduction. [] This phenomenon indicates strong adsorption of the molecule on the electrode surface, particularly in acidic solutions and at positive potentials. [] This adsorption influences the reduction process and can be analyzed to understand the reaction mechanism.
A: Research using graphite electrodes shows that the electrochemical reduction of this compound in aqueous solutions (pH 1-10) involves a 6-electron reduction process. [] This process first forms the corresponding amine, which then undergoes reoxidation to generate a quinone imine. [] The quinone imine further undergoes hydrolysis, the kinetics of which have been studied using cyclic voltammetry. []
A: Yes, this compound has been identified as an inhibitor of N-hydroxyarylamine O-acetyltransferase, an enzyme involved in the metabolic activation of arylamine carcinogens. [, ] This inhibitory effect was observed alongside other phenolic compounds like pentachlorophenol. []
A: Research indicates that this compound, along with other nitro-derivatives of 2-naphthol, exhibits weak mutagenicity towards Salmonella typhimurium TA98 in the absence of metabolic activation (S9 mix). [, ] These findings suggest a potential for mutagenicity, although the potency appears to be low.
A: While the provided abstracts do not directly address the environmental impact of this compound, its presence as a photochemical byproduct of 2-naphthol in nitrite solutions raises concerns. [, ] Given its potential mutagenicity, understanding its fate and potential for bioaccumulation in aquatic environments is crucial. Further research is needed to assess its ecotoxicological effects and develop appropriate mitigation strategies.
A: Various analytical techniques are employed to characterize and quantify this compound. Electrochemical methods like cyclic voltammetry help study its reduction mechanism and kinetics. [] Chromatographic techniques like silica gel chromatography and high-performance liquid chromatography (HPLC) are crucial for isolating and purifying it from reaction mixtures. [, ] Spectroscopic methods like NMR and MS are essential for structural elucidation. []
A: Research demonstrates the application of this compound (Nitroso-R salt) as a ligand impregnated on magnetic Ambersorb-563 resin for the extraction and preconcentration of metal ions like Cd(II), Cu(II), and Pb(II). [] This method, coupled with flame atomic absorption spectrometry (FAAS), showcases its potential in environmental monitoring and analytical chemistry. []
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